1-(propan-2-yl)-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)-1H-imidazole-2-thiol is an organic compound characterized by the presence of an imidazole ring substituted with a thiol group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)-1H-imidazole-2-thiol can be synthesized through several methods. One common route involves the reaction of 1-(propan-2-yl)-1H-imidazole with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the thiol group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Propan-2-yl)-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Imidazole derivatives.
Substitution: Various substituted imidazole-thiol compounds.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with thiol-containing enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Wirkmechanismus
The mechanism of action of 1-(propan-2-yl)-1H-imidazole-2-thiol involves its interaction with molecular targets, primarily through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-(Propan-2-yl)-1H-imidazole: Lacks the thiol group, making it less reactive in certain chemical reactions.
1-(Propan-2-yl)-1H-imidazole-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group, leading to different chemical properties and reactivity.
1-(Propan-2-yl)-1H-imidazole-2-disulfide: Formed through the oxidation of 1-(propan-2-yl)-1H-imidazole-2-thiol, with different stability and reactivity.
Uniqueness: this compound is unique due to the presence of both an imidazole ring and a thiol group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biologische Aktivität
1-(Propan-2-yl)-1H-imidazole-2-thiol, often referred to as imidazole thiol, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and potential therapeutic applications.
The compound has the molecular formula C6H10N2S and features a thiol group that contributes to its reactivity and biological interactions. Its structure allows for various modifications, which can enhance its biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives in cancer treatment. For instance, complexes formed with imidazole-based ligands have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
II1 | DLD-1 | 57.4 | |
II1 | MCF-7 | 79.9 | |
II2-b | MCF-7 | Not specified but higher than II2-a | |
II3 | HCC | Not specified but effective |
Case Study: Anticancer Mechanism
A study demonstrated that imidazole complexes could induce apoptosis in cancer cells through mitochondrial pathways independent of the p53 gene, suggesting a novel mechanism for anticancer activity. The compounds were shown to interact with nuclear DNA, leading to cellular responses that inhibit tumor growth.
Antimicrobial Activity
Imidazole derivatives have also been investigated for their antimicrobial properties. The introduction of substituents on the imidazole ring significantly alters their activity against various pathogens:
Antimicrobial Mechanism
The antimicrobial activity of imidazole compounds is attributed to their ability to disrupt microbial cell membranes and inhibit key enzymatic functions within pathogens. This makes them promising candidates for developing new antibiotics.
Therapeutic Applications
Imidazole derivatives are being explored for various therapeutic applications beyond anticancer and antimicrobial uses:
- Thyroid Dysfunction Treatment : Compounds like thiamazole demonstrate efficacy in managing thyroid disorders by inhibiting thyroid peroxidase.
- Potential Allosteric Inhibitors : Research indicates that specific imidazole derivatives may serve as allosteric inhibitors for proteins involved in critical cellular functions, such as TRAP1, which is associated with cancer metabolism .
Eigenschaften
IUPAC Name |
3-propan-2-yl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5(2)8-4-3-7-6(8)9/h3-5H,1-2H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKICUDDIHZLHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CNC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500609 |
Source
|
Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61640-26-4 |
Source
|
Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.